An In-Depth Technical Guide to 4-Chloropicolinimidamide Hydrochloride (CAS 688753-58-4)
An In-Depth Technical Guide to 4-Chloropicolinimidamide Hydrochloride (CAS 688753-58-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Chloropicolinimidamide hydrochloride, a key building block in medicinal chemistry. Recognizing the scarcity of publicly available data on this specific compound, this document synthesizes information from chemical supplier databases and extrapolates from closely related analogues to offer a robust resource for researchers. This guide is structured to provide not just data, but also the scientific reasoning behind the presented information, empowering researchers to make informed decisions in their work.
Core Molecular Attributes and Physicochemical Properties
4-Chloropicolinimidamide hydrochloride is a substituted picolinimidamide, a class of compounds recognized for their utility as intermediates in the synthesis of biologically active molecules.[1][2] The presence of a chlorine atom on the pyridine ring and the imidamide functional group are key features that dictate its reactivity and potential applications in drug discovery.[2]
Structural and Chemical Identity
| Property | Value | Source |
| CAS Number | 688753-58-4 | [3] |
| Molecular Formula | C₆H₇Cl₂N₃ | [3] |
| Molecular Weight | 192.05 g/mol | [3] |
| Synonyms | 4-chloropyridine-2-carboximidamide hydrochloride | [3] |
Molecular Structure Diagram
Caption: Chemical structure of 4-Chloropicolinimidamide hydrochloride.
Predicted and Comparative Physicochemical Data
| Property | Predicted/Comparative Value | Rationale/Source |
| Melting Point | Expected to be >150 °C (with decomposition) | Comparison with related structures like 4-chloropyridine-2-carbonyl chloride hydrochloride[4] and 4-chlorobenzene-1-carboximidamide hydrochloride.[5] |
| Solubility | Soluble in water; likely soluble in polar protic solvents like methanol and ethanol; limited solubility in nonpolar organic solvents. | The hydrochloride salt form generally confers aqueous solubility.[6] General solvent properties suggest solubility in polar solvents.[7] |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar hydrochloride salts of organic compounds.[6] |
Synthesis and Reactivity
Plausible Synthetic Route
A definitive, published synthesis protocol for 4-Chloropicolinimidamide hydrochloride is not available. However, a plausible and common method for the synthesis of amidines is the Pinner reaction. This would involve the reaction of 4-chloro-2-cyanopyridine with an alcohol (e.g., ethanol) in the presence of hydrogen chloride gas to form the corresponding imidate ester hydrochloride. Subsequent treatment of the imidate with ammonia would yield the desired 4-Chloropicolinimidamide hydrochloride.
Pinner Reaction Workflow
Caption: Proposed synthetic workflow via the Pinner reaction.
Reactivity Profile
The reactivity of 4-Chloropicolinimidamide hydrochloride is governed by the imidamide group and the chloro-substituted pyridine ring.
-
Imidamide Group: This functional group can undergo hydrolysis, especially under acidic or basic conditions, to the corresponding amide (4-chloropicolinamide). It can also serve as a precursor for the synthesis of various heterocyclic systems, such as triazoles or imidazoles, by reacting with appropriate bifunctional reagents.
-
4-Chloro Substituent: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of functional groups at the 4-position, making it a versatile intermediate for creating a library of analogues for structure-activity relationship (SAR) studies.[2]
Handling, Storage, and Stability
Safe Handling Procedures
Based on the hazard information for similar compounds, 4-Chloropicolinimidamide hydrochloride should be handled with care in a well-ventilated area or fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]
-
In case of exposure:
Storage and Stability
-
Storage Conditions: Store in a dry, well-ventilated place at room temperature. Keep the container tightly sealed.[8]
-
Stability: While specific stability data is unavailable, hydrochloride salts of organic bases are generally more stable than the corresponding free bases. Stability studies should be conducted according to ICH guidelines to determine the retest period or shelf life under defined storage conditions.[9][10] A typical stability study would involve storing the compound under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions and analyzing for purity and degradation products at specified time points.[9]
Analytical Characterization
A suite of analytical techniques is essential for confirming the identity and purity of 4-Chloropicolinimidamide hydrochloride.
Spectroscopic Analysis
While specific spectra for this compound are not publicly available, the following are the expected spectroscopic characteristics based on its structure and data from analogous compounds.[11][12]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the amine protons of the imidamide group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the chlorine and imidamide groups. The amine protons are expected to be broad and may exchange with D₂O. |
| ¹³C NMR | Resonances for the six carbon atoms in the molecule. The carbon attached to the chlorine and the carbons of the imidamide and pyridine ring will have characteristic chemical shifts. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (or a protonated molecule [M+H]⁺ in ESI-MS) corresponding to the mass of the free base (C₆H₆ClN₃). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3100-3500 cm⁻¹), C=N stretching (around 1640-1690 cm⁻¹), and C-Cl stretching. |
Chromatographic Purity Assessment
A stability-indicating high-performance liquid chromatography (HPLC) method is the standard for determining the purity of pharmaceutical intermediates.[13]
Generic HPLC Method Development Workflow
Caption: Workflow for developing a validated HPLC purity method.
A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer.[13] The method would need to be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[14]
Applications in Research and Drug Discovery
4-Chloropicolinimidamide hydrochloride is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery.[1] The presence of multiple reactive sites allows for its elaboration into a diverse range of compounds.
-
Scaffold for Library Synthesis: The chloro-substituted pyridine core is a common motif in many biologically active compounds. The imidamide group can be used to construct various five- and six-membered heterocyclic rings.
-
Potential Biological Activity: While no specific biological activity has been reported for this compound, related N-aryl picolinimidamides have been investigated for their potential as carbonic anhydrase inhibitors. Additionally, other imidazoline derivatives have shown a range of biological activities.[15] The structural alerts within 4-Chloropicolinimidamide hydrochloride suggest that it could be a starting point for the discovery of novel therapeutic agents.
Conclusion and Future Outlook
4-Chloropicolinimidamide hydrochloride is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While there is a notable lack of detailed, publicly available experimental data for this specific compound, this guide provides a solid foundation for researchers by synthesizing available information and drawing logical comparisons with related molecules. As the demand for novel chemical entities in drug discovery continues to grow, it is anticipated that the utility of such versatile building blocks will become more widely recognized and documented in the scientific literature. Researchers are encouraged to perform their own characterization and stability studies to fully understand the properties of this compound for their specific applications.
References
-
Year 2024 In-Use stability testing FAQ. (2024). Retrieved from [Link]
-
Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.). PMC. Retrieved from [Link]
-
4-Chloropicolinimidamide hydrochloride. (n.d.). 001CHEMICAL. Retrieved from [Link]
-
Stability Studies. (n.d.). Coriolis Pharma. Retrieved from [Link]
-
1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate. Retrieved from [Link]
-
The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. (n.d.). Retrieved from [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. Retrieved from [Link]
-
Metabolite Spectrum Accession: CHI00250n. (n.d.). Crop Metabolome. Retrieved from [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. Retrieved from [Link]
-
New Insights on Biological Activities, Chemical Compositions, and Classifications of Marine Actinomycetes Antifouling Agents. (n.d.). PMC. Retrieved from [Link]
-
Mass spectral analysis of chloropicrin under negative ion chemical ionization conditions. (n.d.). Retrieved from [Link]
-
ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997). Retrieved from [Link]
-
4-Chloropyridine hydrochloride, 98+%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]
-
Synthesis and biological activity of some 2-aminoimidazoles. (1977). PubMed. Retrieved from [Link]
-
ICH STABILITY STORAGE & cGMP STABILITY STUDIES. (n.d.). Intertek. Retrieved from [Link]
-
Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (n.d.). MDPI. Retrieved from [Link]
-
Analytical Method Validation for Quantitative Estimation of Chloropicrin by HPLC Method. (n.d.). ijirset. Retrieved from [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. Retrieved from [Link]
-
Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (n.d.). MDPI. Retrieved from [Link]
-
Analysis of 122 Veterinary Drugs in Meat Using All Ions MS/MS with an Agilent 1290/6545 UHPLC-Q-TOF System. (2016). Agilent. Retrieved from [Link]
-
Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (n.d.). PMC. Retrieved from [Link]
-
Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (n.d.). Retrieved from [Link]
-
4-Chloropicolinamide. (n.d.). Inxight Drugs. Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Retrieved from [Link]
-
Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. (n.d.). PMC. Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 001chemical.com [001chemical.com]
- 4. 51727-15-2 CAS MSDS (4-Chloropyridine-2-carbonyl Chloride Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CAS 20265-96-7: 4-Chloroaniline hydrochloride | CymitQuimica [cymitquimica.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 4-ChloropicoliniMidaMide hydrochloride | 688753-58-4 [m.chemicalbook.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. asean.org [asean.org]
- 10. 4-Chlorobenzene-1-carboximidamide hydrochloride | 14401-51-5 [chemicalbook.com]
- 11. Methyl 4-chloropicolinate(24484-93-3) 1H NMR spectrum [chemicalbook.com]
- 12. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijirset.com [ijirset.com]
- 14. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
